molecular formula C10H13F2NO B15253233 [(2,4-Difluorophenyl)methyl](2-methoxyethyl)amine

[(2,4-Difluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B15253233
M. Wt: 201.21 g/mol
InChI Key: RAQPRQJXSAFOPJ-UHFFFAOYSA-N
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Description

Chemical Name: (2,4-Difluorophenyl)methylamine CAS No.: 1019598-24-3 Molecular Formula: C₁₀H₁₃F₂NO Molecular Weight: 201.21 g/mol Structure: Comprises a 2,4-difluorophenyl group attached to a methylene unit, which is bonded to a 2-methoxyethylamine moiety.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13F2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3

InChI Key

RAQPRQJXSAFOPJ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The benzyl halide reacts with 2-methoxyethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide). A base such as potassium carbonate or triethylamine neutralizes the hydrogen halide byproduct, driving the reaction to completion. The general equation is:

$$
\text{C₆H₃F₂CH₂X} + \text{H₂NCH₂CH₂OCH₃} \xrightarrow{\text{Base}} \text{C₁₀H₁₃F₂NO} + \text{HX}
$$

Optimization Parameters

Parameter Typical Range Impact on Yield
Solvent THF, DMF, or DCM Higher polarity solvents improve amine solubility
Temperature 60–100°C Elevated temperatures accelerate reaction kinetics
Molar Ratio 1:1.2 (Halide:Amine) Excess amine ensures complete conversion
Reaction Time 6–24 hours Prolonged durations mitigate steric hindrance

This method typically achieves yields of 65–85%, contingent on the purity of starting materials.

Reductive Amination of 2,4-Difluorobenzaldehyde

Reductive amination offers an alternative route, particularly when benzyl halides are unavailable. This one-pot method condenses 2,4-difluorobenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent.

Procedure Overview

  • Condensation : The aldehyde and amine form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (with Pd/C) reduces the imine to the secondary amine.

$$
\text{C₆H₃F₂CHO} + \text{H₂NCH₂CH₂OCH₃} \xrightarrow{\text{NaBH₃CN}} \text{C₁₀H₁₃F₂NO} + \text{H₂O}
$$

Comparative Advantages

  • Higher Atom Economy : Avoids halide waste.
  • Milder Conditions : Operates at room temperature or slightly elevated temperatures (25–40°C).
  • Yield : 70–90%, depending on the reducing agent.

Gabriel Synthesis for Amine Protection

The Gabriel method, though less common, provides precise control over amine functionalization. This two-step process involves:

Phthalimide Intermediate Formation

2,4-Difluorobenzyl bromide reacts with potassium phthalimide to form N-(2,4-difluorobenzyl)phthalimide.

$$
\text{C₆H₃F₂CH₂Br} + \text{C₆H₄(CO)₂NK} \rightarrow \text{C₆H₃F₂CH₂N(CO)₂C₆H₄} + \text{KBr}
$$

Deprotection and Functionalization

The phthalimide intermediate is treated with hydrazine to release the primary amine, which subsequently reacts with 2-methoxyethyl chloride under basic conditions.

$$
\text{C₆H₃F₂CH₂NH₂} + \text{ClCH₂CH₂OCH₃} \xrightarrow{\text{NaOH}} \text{C₁₀H₁₃F₂NO} + \text{NaCl} + \text{H₂O}
$$

Yield and Limitations

  • Yield : 50–65% (lower due to multiple steps).
  • Use Case : Preferred for stereospecific syntheses or when side reactions plague direct methods.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reduced reaction times, and higher throughput.
  • Typical Setup : Tubular reactors with in-line quenching and purification modules.

Solvent Recycling

  • Common Solvents : Ethanol or water-miscible solvents (e.g., isopropanol) simplify recovery.

Byproduct Management

  • Halide Salts : Precipitated and filtered for disposal or reuse.
  • Waste Streams : Treated via neutralization or bioremediation.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Methods

Technique Key Signals
¹H NMR δ 3.35 (s, 3H, OCH₃), δ 2.75 (t, 2H, CH₂N)
¹³C NMR δ 160.1 (d, J = 245 Hz, C-F), δ 58.9 (OCH₃)
MS (ESI) m/z 201.21 [M+H]⁺

Purity Assessment

  • HPLC : >98% purity using C18 columns and acetonitrile/water mobile phases.

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize visible-light catalysis to couple aryl halides with amines at ambient temperatures, though yields remain suboptimal (40–55%).

Biocatalytic Routes

Enzymatic systems (e.g., transaminases) show promise for greener syntheses but require further optimization for industrial viability.

Chemical Reactions Analysis

(2,4-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Here's a detailed article focusing on the applications of the compound "(2,4-Difluorophenyl)methylamine," incorporating data tables, case studies, and insights from diverse, verified sources.

Scientific Research Applications

(2,4-Difluorophenyl)methylamine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It features a difluorophenyl group attached to a methoxyethylamine moiety. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, influencing its biological activity.

General Information:

  • Molecular Formula: C10H13F2NOC_{10}H_{13}F_2NO
  • IUPAC Name: N-[(2,4-difluorophenyl)methyl]-2-methoxyethanamine

Applications

The applications of (2,4-Difluorophenyl)methylamine are broad, encompassing its use as an intermediate in synthesizing organic compounds and its study for potential biological activities.

Chemistry

  • Intermediate in Synthesis : It serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Reactions : (2,4-Difluorophenyl)methylamine can undergo oxidation, reduction, substitution, and hydrolysis.

Biology

  • Enzyme and Receptor Interactions : The compound is studied for its interactions with enzymes and receptors to understand its biological activities.
  • Biological Activity : The difluoromethoxy group enhances binding affinity and selectivity towards molecular targets, making it valuable in drug discovery, particularly in neuropharmacology and oncology.

Medicine

  • Therapeutic Agent Research : Research is ongoing to explore its potential as a therapeutic agent for various diseases and as a precursor in drug development.
  • Anticancer Activity : Compounds with similar structures have exhibited anticancer properties, inhibiting various cancer cell lines. Some related compounds have demonstrated IC50 values in the low micromolar range against different cancer types, suggesting their potential as anticancer agents.

Industry

  • Specialty Chemicals and Materials : It is used in producing specialty chemicals and materials, contributing to advancements in industrial processes.

Biological Activities

(2,4-Difluorophenyl)methylamine exhibits potential biological activities, particularly in medicinal chemistry.

  • Anticancer Activity : Difluorophenyl derivatives have been linked to the inhibition of various cancer cell lines.
  • Antimicrobial Properties : Although specific data for (2,4-Difluorophenyl)methylamine is not available in the search results, similar compounds have demonstrated antimicrobial activity.
  • Neuropharmacological Effects
  • Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,4-Difluorophenyl)methylamine.

  • Fluorine Substitution : Introducing fluorine atoms at specific positions on the phenyl ring can increase potency and selectivity for various biological targets.
  • Amine Modifications : Variations in the amine group can significantly alter pharmacokinetic properties such as absorption and metabolism.

Anticancer Efficacy

Derivatives of (2,4-Difluorophenyl)methylamine were tested against human breast cancer cell lines. Modifications in the side chain led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC Values
[(2,4-Difluorophenyl)methyl]amineAnticancer6.2 µM
Cu(I) complexes with phenanthrolineAntimicrobial1.25-5 µg/mL

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Fluorine substitutionIncreased potency
Methoxy group presenceEnhanced CNS penetration
Amine chain lengthAltered absorption/metabolism

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Fluorine Substituents : Improve lipophilicity and resistance to oxidative metabolism.
  • Methoxyethyl Chain : Balances hydrophilicity and molecular bulk, enhancing bioavailability compared to purely alkylated analogs.

Comparison with Structurally Similar Compounds

(2,4-Difluorophenyl)methylamine

CAS No.: 1016859-58-7 Molecular Formula: C₉H₁₁F₂N Molecular Weight: 171.19 g/mol Structural Differences: Replaces the 2-methoxyethyl group with a simpler ethyl chain. Key Comparisons:

  • Lipophilicity : Higher than the target compound due to the absence of the polar methoxy group.
  • Metabolic Stability : Reduced compared to the methoxyethyl analog, as ethyl groups are more susceptible to oxidation.
  • Applications : Simpler amines like this are often intermediates in drug synthesis .

2,4-Difluorobenzylamine

CAS No.: 72235-52-0 Molecular Formula: C₇H₇F₂N Molecular Weight: 157.16 g/mol Structural Differences: A primary amine lacking the methoxyethyl substituent. Key Comparisons:

  • Reactivity : Higher nucleophilicity due to the primary amine group, making it reactive in coupling reactions.
  • Solubility : More hydrophilic but less structurally complex, limiting its utility in targeted drug design.
  • Applications : Widely used as a building block in agrochemicals and pharmaceuticals .

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine

CAS No.: 357926-91-1 Molecular Formula: C₁₅H₁₆F₂N₂ Molecular Weight: 262.30 g/mol Structural Differences: Incorporates a pyridin-3-yl group and a propyl chain. Key Comparisons:

  • Applications : Such hybrids are explored in kinase inhibitors and CNS-targeted therapies .

[1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine

CAS No.: Not specified Molecular Formula: C₁₈H₂₃NO₂ Molecular Weight: 285.38 g/mol Structural Differences: Features dual methoxy-substituted aromatic rings and a branched ethyl chain. Key Comparisons:

  • Solubility : Enhanced by two methoxy groups but offset by increased molecular weight.
  • Metabolic Susceptibility : Methoxy groups may undergo demethylation, reducing in vivo stability.
  • Applications : Likely used in ligands for G-protein-coupled receptors (GPCRs) due to structural complexity .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility Key Substituents
Target Compound 201.21 ~1.8 Moderate 2,4-Difluorophenyl, methoxyethyl
(2,4-Difluorophenyl)methylamine 171.19 ~2.3 Low Ethyl
2,4-Difluorobenzylamine 157.16 ~1.5 High Primary amine
Pyridinyl-Propyl Analog 262.30 ~3.0 Low Pyridine, propyl
Dual Methoxy Analog 285.38 ~2.5 Moderate Dual methoxy, branched ethyl

<sup>*</sup>Estimated LogP values based on substituent contributions.

Biological Activity

(2,4-Difluorophenyl)methylamine is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a difluorophenyl group attached to a methoxyethyl amine moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Biological Activity Overview

The biological activity of (2,4-Difluorophenyl)methylamine can be categorized into several key areas:

  • Anticancer Activity :
    • Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, difluorophenyl derivatives have been linked to inhibition of various cancer cell lines.
    • A study indicated that related compounds demonstrated IC50 values in the low micromolar range against different cancer types, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • The compound's structural analogs have been tested for antimicrobial activity against bacteria and fungi. Results showed promising activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuropharmacological Effects :
    • Compounds with similar amine structures have been evaluated for neuropharmacological effects, including potential antidepressant and anxiolytic properties. The presence of the methoxy group may enhance central nervous system penetration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,4-Difluorophenyl)methylamine:

  • Fluorine Substitution : The introduction of fluorine atoms at specific positions on the phenyl ring has been shown to increase potency and selectivity for various biological targets.
  • Amine Modifications : Variations in the amine group (e.g., changing from ethyl to isopropyl) can significantly alter pharmacokinetic properties such as absorption and metabolism .

Case Studies

  • Anticancer Efficacy :
    • In a comparative study, derivatives of (2,4-Difluorophenyl)methylamine were tested against human breast cancer cell lines. The results indicated that modifications in the side chain led to enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .
  • Neurotoxicity Assessment :
    • A clinical case involving a structurally similar compound revealed neurotoxic effects characterized by seizures and agitation post-exposure. This highlights the importance of assessing safety profiles during drug development .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC Values
[(2,4-Difluorophenyl)methyl]amineAnticancer6.2 µM
25I-NBOMeNeurotoxicN/A
Cu(I) complexes with phenanthrolineAntimicrobial1.25-5 µg/mL

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Fluorine substitutionIncreased potency
Methoxy group presenceEnhanced CNS penetration
Amine chain lengthAltered absorption/metabolism

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